Product packaging for 4-Oxazolemethanol, 2-(butylamino)-(Cat. No.:CAS No. 57067-40-0)

4-Oxazolemethanol, 2-(butylamino)-

Cat. No.: B12898885
CAS No.: 57067-40-0
M. Wt: 170.21 g/mol
InChI Key: AIOHQDFPSHTPJJ-UHFFFAOYSA-N
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Description

Contextualization within Oxazole (B20620) Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This fundamental structure is a key building block in a vast array of organic compounds and has proven to be a valuable scaffold in the development of new drugs and research tools.

Oxazole derivatives are of paramount importance in medicinal chemistry due to their wide spectrum of biological activities. bohrium.com The oxazole nucleus is a versatile scaffold that can be readily modified with various functional groups, allowing for the fine-tuning of its pharmacological properties. tandfonline.com This has led to the development of numerous oxazole-containing compounds with diverse therapeutic applications.

The biological activities attributed to oxazole derivatives are extensive and include:

Antimicrobial properties: Many oxazole derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi. bohrium.comontosight.ai The 2-aminooxazole moiety, in particular, has been identified as a promising scaffold for the development of new antibacterial and antitubercular agents. nih.govmdpi.com

Anti-inflammatory effects: Certain derivatives of 2-aminooxazoles have been shown to possess anti-inflammatory properties. acs.org

Anticancer activity: The oxazole core is present in several compounds investigated for their potential as anticancer agents. bohrium.comontosight.ai

Antiviral activity: Research has also explored the potential of oxazole derivatives in combating viral infections. ontosight.ai

Other therapeutic areas: The versatility of the oxazole ring has led to its investigation in a variety of other contexts, including as neuroprotective agents and for the treatment of diabetes. bohrium.comontosight.ai

The ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, contributes to its capacity to bind effectively to a wide range of biological targets like enzymes and receptors. tandfonline.com

Within the broader family of oxazoles, 4-oxazolemethanol (B123630) derivatives represent a specific subclass characterized by the presence of a hydroxymethyl (-CH₂OH) group at the 4-position of the oxazole ring. This functional group can significantly influence the physicochemical properties of the molecule, such as its solubility and ability to form hydrogen bonds.

The synthesis of substituted oxazoles, including those with a 4-hydroxymethyl group, can be achieved through various synthetic routes. nih.gov The presence of the hydroxymethyl group also provides a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The isosteric replacement of the more commonly studied 2-aminothiazole (B372263) with a 2-aminooxazole has been shown to improve physicochemical properties like solubility without negatively impacting biological activity. nih.govmdpi.com

Contemporary Research Landscape and Translational Potential

The translational potential of 4-Oxazolemethanol, 2-(butylamino)- lies in the exploration of its biological activities, drawing parallels from related compounds. For instance, the demonstrated antitubercular activity of other 2-aminooxazoles suggests that this compound could be a candidate for screening in this area. nih.gov Similarly, the anti-inflammatory properties of related structures point towards another potential avenue of research. acs.org

Future research would likely involve the development of a reliable synthetic protocol for 4-Oxazolemethanol, 2-(butylamino)-, followed by a comprehensive evaluation of its biological properties. This would include in vitro screening against a panel of biological targets and cell lines to identify any significant activity. Promising initial results would then warrant further investigation into its mechanism of action and preclinical development.

PropertyPredicted/Inferred Value
Molecular FormulaC₈H₁₄N₂O₂
Molecular Weight170.21 g/mol
AppearanceLikely a solid or oil at room temperature
SolubilityExpected to have moderate solubility in organic solvents and limited solubility in water
Key Structural Features2-(butylamino) group, 4-(hydroxymethyl) group, oxazole core
Compound ClassReported Biological Activities
2-Aminooxazole DerivativesAntitubercular, Antimicrobial, Anti-inflammatory
2,4-Disubstituted OxazolesAntiprotozoal, various enzymatic inhibition
General Oxazole DerivativesAnticancer, Antiviral, Antifungal, Antidiabetic, Neuroprotective

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O2 B12898885 4-Oxazolemethanol, 2-(butylamino)- CAS No. 57067-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57067-40-0

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

[2-(butylamino)-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-9-8-10-7(5-11)6-12-8/h6,11H,2-5H2,1H3,(H,9,10)

InChI Key

AIOHQDFPSHTPJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=CO1)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Oxazolemethanol, 2 Butylamino

Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring is a fundamental step in the synthesis of 4-Oxazolemethanol (B123630), 2-(butylamino)-. Various classical and contemporary methods can be employed, each with its own advantages and limitations.

Classical and Contemporary Approaches to Substituted Oxazoles

Classical methods for oxazole synthesis have been refined over the years and remain relevant in modern organic synthesis. The Robinson-Gabriel synthesis , first described in 1909 and 1910, is a cornerstone reaction that involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone using a cyclodehydrating agent. researchgate.netresearchgate.net This approach is versatile and can be adapted for the synthesis of various substituted oxazoles. researchgate.net A modification of this reaction uses a one-pot Friedel-Crafts/Robinson-Gabriel synthesis with an oxazolone (B7731731) template to generate highly substituted oxazoles. acs.org

Another widely used classical method is the van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde to form the oxazole ring. organic-chemistry.orgbenthamscience.com This reaction is known for its operational simplicity and the availability of starting materials. organic-chemistry.org

Contemporary methods often focus on improving efficiency, atom economy, and functional group tolerance. One such approach is the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen. nih.govnih.gov This method provides a practical route to trisubstituted oxazoles by combining dioxygen activation and oxidative C-H bond functionalization. nih.govnih.gov

The following table summarizes some key classical and contemporary methods for oxazole synthesis:

Method Starting Materials Key Reagents/Catalysts Description Reference(s)
Robinson-Gabriel Synthesis2-Acylamino-ketoneCyclodehydrating agent (e.g., H₂SO₄, POCl₃)Intramolecular cyclization and dehydration. researchgate.netresearchgate.net
Van Leusen Oxazole SynthesisAldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Reaction of an aldehyde with TosMIC to form the oxazole ring. organic-chemistry.orgbenthamscience.com
Copper-Catalyzed Aerobic Oxidative Dehydrogenative AnnulationAmine, Alkyne, O₂Copper catalystOxidative annulation involving C-H bond functionalization. nih.govnih.gov
DMSO-Promoted Oxidative CouplingNot specifiedDimethyl sulfoxide (B87167) (DMSO)Catalyst-free oxidative C-N and C-O coupling. thieme-connect.com

Cycloaddition Reactions and Annulation Pathways

Cycloaddition reactions offer a powerful and convergent approach to the oxazole core. itu.edu.tr The [3+2] cycloaddition is a prominent strategy, often involving the reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.org For instance, the reaction of nitriles with nitrile oxides can lead to the formation of the oxazole ring.

Annulation strategies, particularly those involving transition metal catalysis, have emerged as highly effective methods for constructing oxazoles. Copper-mediated aerobic oxidative dehydrogenative annulation of aldehydes and amines provides an efficient pathway to oxazoles under mild conditions. rsc.org This fragment-assembling strategy involves the cleavage of multiple C(sp³)-H bonds. rsc.org Rhodium-catalyzed annulation of 1,2,3-triazoles and aldehydes has also been developed for the synthesis of 2,5-diaryl substituted oxazoles. d-nb.info

Functionalization and Derivatization of the Oxazole Core

Once the oxazole ring is formed, the introduction and modification of the butylamino and hydroxymethyl groups are crucial steps in the synthesis of 4-Oxazolemethanol, 2-(butylamino)-.

Methods for Introducing the Butylamino Moiety and Hydroxymethyl Group

The synthesis of the specific target molecule, (2-butylamino-oxazol-4-yl)-methanol, requires methods to install both the 2-butylamino and the 4-hydroxymethyl groups.

A potential route to the 2-amino-4-hydroxymethyloxazole core involves the reaction of glyceraldehyde with cyanamide. ijpsonline.com This provides a key intermediate that can then be further functionalized.

The introduction of the butylamino group can be achieved through several methods. One approach is the N-alkylation of a 2-aminooxazole. This can be accomplished by reacting the 2-aminooxazole with a butyl halide or by reductive amination with butyraldehyde. organic-chemistry.orgresearchgate.net Reductive amination of aldehydes and ketones is a versatile method for amine synthesis. organic-chemistry.org Another strategy is the direct oxidative C-H amination of the oxazole ring with butylamine. thieme-connect.comrsc.org This can be achieved using various catalytic systems, including copper and cobalt catalysts. nih.govrsc.org

A plausible synthetic sequence could involve:

Synthesis of 2-amino-4-(hydroxymethyl)oxazole from glyceraldehyde and cyanamide.

Protection of the hydroxymethyl group.

N-butylation of the 2-amino group via reductive amination with butyraldehyde.

Deprotection of the hydroxymethyl group to yield the final product.

N-Acylation and N-Sulfonation Methodologies

The 2-amino group of the oxazole ring can be readily acylated or sulfonated to produce a variety of derivatives. N-acylation can be achieved using acyl chlorides or anhydrides. Microwave-mediated acylation has been reported as a rapid and efficient method. mdpi.com Spectroscopic studies have confirmed that acylation of substituted 2-aminooxazoles occurs at the exocyclic nitrogen atom.

N-sulfonation can be carried out using sulfonyl chlorides. For example, the reaction of 4-substituted 2-aminothiazoles with chlorosulfonic acid has been studied, which can provide insights into the sulfonation of the analogous oxazole derivatives. organic-chemistry.org

The following table provides examples of N-acylation and N-sulfonation reactions on amino-heterocycles, which can be conceptually applied to 2-aminooxazoles.

Reaction Type Substrate Reagent Conditions Product Yield Reference
N-Acylation2-Amino-4-phenylthiazolePyridine-2-carbonyl chloridePyridine, DCM, rt, 12hN-(4-phenylthiazol-2-yl)picolinamide75% nih.gov
N-Acylation2-Amino-4-phenylthiazoleIsonicotinoyl chloridePyridine, DCM, rt, 12hN-(4-phenylthiazol-2-yl)isonicotinamide78% nih.gov
N-Sulfonation4-Phenyl-2-aminothiazoleBenzenesulfonyl chloridePyridine, rt, 5hN-(4-phenylthiazol-2-yl)benzenesulfonamide85% nih.gov

Oxidative Coupling and Aerobic Oxidative Dehydrogenative Annulation Strategies

Modern synthetic methods like oxidative coupling and aerobic oxidative dehydrogenative annulation offer powerful tools for the construction and functionalization of the oxazole core. These reactions often utilize transition metal catalysts, such as copper or rhodium, to facilitate the formation of C-C and C-heteroatom bonds under oxidative conditions. nih.gov

A copper-mediated aerobic oxidative dehydrogenative annulation of aldehydes and amines provides a direct route to oxazoles. rsc.org This approach is highly efficient, involving the removal of six hydrogen atoms and the cleavage of four C(sp³)-H bonds. rsc.org Similarly, copper-catalyzed oxygenation from amines, alkynes, and molecular oxygen has been developed for the synthesis of trisubstituted oxazoles. nih.gov These methods could potentially be adapted to construct the 2-amino-4-hydroxymethyl oxazole scaffold from appropriate starting materials.

Hypervalent iodine-promoted twofold oxidative coupling of amines with amides represents another chemoselective pathway to oxazoles. rsc.org This method allows for the formation of C-N and C-O bonds under oxidative conditions.

Electrochemical Synthesis Protocols for Oxazole Derivatives

The pursuit of greener and more efficient chemical processes has led to the development of electrochemical methods for synthesizing oxazole derivatives. These protocols often avoid the need for harsh oxidants and transition metal catalysts, presenting a significant advancement over traditional thermal methods. rsc.org

Recent research has demonstrated the electrochemical synthesis of polysubstituted oxazoles from readily available starting materials like β-diketone derivatives and benzylamines. rsc.org This approach is noted for its mild reaction conditions and efficiency. Another innovative electrochemical method involves the reaction of aryl-substituted ketones with acetonitrile, which acts as both the solvent and a reactant. chemistryviews.org This process typically occurs at room temperature in a divided electrochemical cell, utilizing carbon felt for both the anode and cathode. chemistryviews.org Key components of this system include activators like trifluoroacetic anhydride (B1165640) (TFAA) and acetic anhydride (Ac₂O), triphenylamine (B166846) derivatives as catalysts, and lithium perchlorate (B79767) (LiClO₄) as the electrolyte. chemistryviews.org The resulting oxazoles are generally obtained in high yields with good functional group tolerance. chemistryviews.org

A direct phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy represents another significant electrochemical route to oxazoles. rsc.org This method employs carboxylic acids and isocyanides as starting materials in a sustainable catalytic system, avoiding transition metals and toxic oxidants. rsc.org Mechanistic studies suggest the anodic oxidation generates an acyloxyphosphonium ion as a key intermediate. rsc.org

An electrochemical oxidation reaction has also been developed for synthesizing trisubstituted oxazoles from β-diketones and amines, which notably avoids the use of external oxidants and transition-metal catalysts. researchgate.net These electrosynthesis methods are often carried out in an undivided cell at room temperature, yielding the target products in moderate to high yields. researchgate.net

Table 1: Overview of Electrochemical Synthesis Protocols for Oxazole Derivatives

Method Starting Materials Key Reagents/Conditions Advantages
Oxidation of β-diketones and benzylamines β-diketone derivatives, Benzylamines Electrochemical cell, avoids hazardous oxidants and catalysts Greener, more efficient than thermal methods rsc.org
Reaction of ketones and acetonitrile Aryl-substituted ketones, Acetonitrile Divided cell, Carbon felt electrodes, TFAA/Ac₂O (activators), Triphenylamine catalyst, LiClO₄ (electrolyte) Mild conditions, high yields, good functional group tolerance chemistryviews.org
Phosphine-mediated cycloaddition Carboxylic acids, Isocyanides Phosphine mediator, avoids transition metals and toxic oxidants Green, sustainable, good functional group tolerance rsc.org
Oxidation of β-diketones and amines β-diketones, Amines Undivided cell, KI (electrolyte/mediator), DMSO (solvent), KHCO₃ (base) Avoids external oxidants and catalysts, moderate to high yields researchgate.net

Reaction Mechanism Elucidation in Oxazole Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new ones. Several key mechanisms have been elucidated for the synthesis of the oxazole core.

The Van Leusen Oxazole Synthesis is a prominent method that utilizes tosylmethyl isocyanide (TosMIC) to react with aldehydes. organic-chemistry.org The mechanism begins with the deprotonation of TosMIC, which is facilitated by the electron-withdrawing nature of its sulfone and isocyanide groups. wikipedia.org The resulting anion attacks the aldehyde carbonyl, followed by a 5-endo-dig cyclization to form a five-membered ring intermediate. organic-chemistry.orgwikipedia.org Subsequent base-promoted elimination of the tosyl group leads to the formation of the oxazole ring. organic-chemistry.org This method is highly valued for its efficiency in constructing the oxazole core from simple precursors. mdpi.comnih.gov

The Robinson-Gabriel Synthesis involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles. pharmaguideline.comijpsonline.com The mechanism proceeds through the protonation of the acylamino ketone, which induces cyclization. Dehydration, often facilitated by agents like sulfuric acid or polyphosphoric acid, then yields the final oxazole product. pharmaguideline.comijpsonline.com

In electrochemical synthesis , the mechanisms are distinct. For instance, in the phosphine-mediated cycloaddition, the key step is the generation of an acyloxyphosphonium ion via anodic oxidation. rsc.org This is followed by nucleophilic substitution and cycloaddition with an isocyanide to form the oxazole ring. rsc.org In other electrochemical methods starting from ketones and acetonitrile, the reaction is believed to proceed through a Ritter-type reaction followed by an oxidative cyclization. organic-chemistry.org For reactions involving β-diketones and amines, a proposed mechanism involves the electrochemical reaction being mediated by an electrolyte like KI. researchgate.net

The Fischer Oxazole Synthesis provides another pathway, involving the condensation of equimolar amounts of aldehyde cyanohydrins and aromatic aldehydes in the presence of dry hydrochloric acid. youtube.com

Advanced Synthetic Considerations for Analogues and Derivatives of the Chemical Compound

The synthesis of analogues and derivatives of 4-Oxazolemethanol, 2-(butylamino)- requires versatile and advanced synthetic strategies that allow for the introduction of diverse functional groups at various positions of the oxazole ring.

Catalytic Systems: Modern synthetic methods heavily rely on catalysis to achieve high efficiency and selectivity.

Copper-Catalyzed Reactions: Copper-catalyzed oxidative cyclization of enamides has been used to furnish 2,5-disubstituted oxazoles. niscpr.res.in Another copper-mediated intramolecular cyclization of substituted β-(methylthio) enamides provides a route to functionalized 2-phenyl-4,5-substituted oxazoles. niscpr.res.in

Palladium-Catalyzed Reactions: Palladium salts can catalyze the intramolecular heterocyclization of propargylamides to yield 2-substituted 5-oxazole carbaldehydes. niscpr.res.in Furthermore, the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst can produce 2,5-disubstituted oxazoles. organic-chemistry.orgniscpr.res.in One-pot Suzuki-Miyaura coupling reactions, sometimes using a nickel catalyst, can also be employed to create trisubstituted oxazoles. ijpsonline.com

Synthesis of 2-Aminooxazole Analogues: The 2-(butylamino) group is a key feature of the target compound. The synthesis of 2-aminooxazole derivatives is an area of significant interest. While the classic Hantzsch protocol is highly effective for 2-aminothiazoles, its application to the synthesis of N-substituted 2-aminooxazoles from N-substituted ureas has been found to be less straightforward. acs.org However, successful syntheses have been reported. For instance, 2-amino-4-arylthiazole derivatives can be synthesized and then undergo further reactions, such as coupling with carboxylic acids, to produce amide derivatives. nih.gov Another approach involves the cyclization of 3-(2-bromoacetyl)-4-hydroxy-chromene-2-one with thiourea (B124793) derivatives to yield 2-aminothiazole (B372263) derivatives, which provides a template for analogous oxazole syntheses. nih.gov

Multi-Component Reactions: Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. Various MCRs have been developed for the synthesis of di- and tri-substituted oxazole derivatives, often utilizing green chemistry principles like microwave or ultrasound assistance. ijpsonline.com

Functional Group Interconversion and Derivatization: The synthesis of analogues often involves the modification of an existing oxazole core. For example, the synthesis of 5-(3-indolyl)oxazoles has been achieved using the Van Leusen reaction, providing a scaffold for creating analogues of the natural product pimprinine. mdpi.comnih.gov The development of methods for C-H activation of oxazoles further expands the possibilities for late-stage functionalization to create diverse derivatives. mdpi.com

Table 2: Advanced Synthetic Methods for Oxazole Analogues

Synthetic Strategy Catalyst/Reagents Type of Analogue Produced Reference
Copper-Catalyzed Oxidative Cyclization Copper 2,5-disubstituted oxazoles niscpr.res.in
Palladium-Catalyzed Heterocyclization Palladium(II) salts 2-substituted 5-oxazole carbaldehydes niscpr.res.in
Palladium-Catalyzed Cross-Coupling Pd₂(dba)₃, tri(2-furyl)phosphine, NaOtBu 2,5-disubstituted oxazoles organic-chemistry.org
Van Leusen Reaction Tosylmethyl isocyanide (TosMIC) 5-substituted oxazoles mdpi.comnih.gov
Hantzsch-type Synthesis α-bromo ketones, ureas/thioureas 2-aminooxazole derivatives acs.org

Computational Chemistry and Molecular Modeling Studies of 4 Oxazolemethanol, 2 Butylamino

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical studies are foundational to predicting a molecule's physical and chemical characteristics without the need for empirical synthesis and testing.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 4-Oxazolemethanol (B123630), 2-(butylamino)-, a DFT study would typically commence with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Various basis sets, such as 6-311++G(d,p), would be employed to describe the atomic orbitals.

Following optimization, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies). These calculations also yield thermodynamic properties like enthalpy, Gibbs free energy, and entropy. Furthermore, quantum chemical methods provide access to electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Computational methods can reliably predict various spectroscopic signatures. For 4-Oxazolemethanol, 2-(butylamino)-, theoretical calculations could generate:

Infrared (IR) Spectra: By calculating the vibrational frequencies, a theoretical IR spectrum can be produced. This allows for the assignment of specific peaks in an experimental spectrum to the corresponding vibrational modes of the molecule, such as the N-H stretch of the butylamino group or the C=N stretch of the oxazole (B20620) ring.

Nuclear Magnetic Resonance (NMR) Spectra: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can help confirm the structure of the compound.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Visible absorption spectrum. This can provide insight into the chromophores present in the molecule.

The electronic data derived from DFT calculations are invaluable for understanding a molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface. For 4-Oxazolemethanol, 2-(butylamino)-, this would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxazole ring and the hydroxyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amino and hydroxyl protons.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis would pinpoint which atoms are most likely to participate in chemical reactions.

Table 1: Hypothetical DFT-Calculated Properties for 4-Oxazolemethanol, 2-(butylamino)-

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DMeasures overall polarity

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require specific calculations.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for drug discovery.

While no specific biological targets for 4-Oxazolemethanol, 2-(butylamino)- have been identified in the literature, molecular docking could be used to screen it against various protein targets implicated in disease. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of 4-Oxazolemethanol, 2-(butylamino)- would be optimized, and the crystal structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE, the ligand would be placed into the binding site of the receptor, and various conformations and orientations would be sampled.

Scoring: A scoring function would estimate the binding affinity (often expressed as a negative value in kcal/mol), with more negative scores indicating a more favorable interaction.

The results would predict the most likely binding pose and identify key interactions, such as hydrogen bonds between the ligand's hydroxyl or amino groups and amino acid residues in the protein's active site.

Early docking methods often treated the receptor as a rigid structure. However, modern "flexible docking" approaches allow for side-chain or even backbone flexibility in the receptor, providing a more realistic model of the binding event. For a flexible molecule like 4-Oxazolemethanol, 2-(butylamino)-, which has a rotatable butyl group, conformational analysis is also critical. Pre-calculating an ensemble of low-energy ligand conformations and docking all of them can improve the chances of finding the correct binding mode.

Table 2: Illustrative Molecular Docking Results for 4-Oxazolemethanol, 2-(butylamino)- against a Hypothetical Kinase Target

ParameterIllustrative FindingImplication for Drug Design
Binding Affinity-7.8 kcal/molSuggests moderate inhibitory potential
Hydrogen BondsForms H-bonds with Asp145 and Lys33Identifies key interactions for affinity
Hydrophobic InteractionsButyl group occupies a hydrophobic pocketSuggests modifications to the alkyl chain could enhance binding
Binding PoseOxazole ring is oriented towards the solventIndicates potential sites for modification to improve properties

Note: This table is purely illustrative. The target and results are hypothetical to demonstrate the output of a molecular docking study.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. For a molecule like 4-Oxazolemethanol, 2-(butylamino)-, an MD simulation would provide significant insights into its conformational landscape and flexibility.

A typical MD study would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between all atoms would be calculated using a force field, and Newton's equations of motion would be solved iteratively to track the trajectory of each atom over time.

From these trajectories, researchers could analyze various properties to understand the molecule's stability and dynamics. Key analyses would include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule by measuring the fluctuation of each atom around its average position. The butylamino side chain and the methanol (B129727) group would be of particular interest.

Radius of Gyration (Rg): To evaluate the compactness of the molecule's conformation over time.

Dihedral Angle Analysis: To explore the rotational freedom around specific bonds, which would be crucial for understanding the conformational preferences of the butyl group and its influence on the oxazole ring.

Such simulations would reveal the most stable, low-energy conformations of 4-Oxazolemethanol, 2-(butylamino)- and the energy barriers between different conformational states. This information is fundamental for understanding how the molecule might interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics approaches are instrumental in modern drug discovery and chemical research for predicting the activity and properties of compounds based on their molecular structure.

Development of Predictive Models based on Molecular Structure and Response

In the absence of experimental data for a series of related compounds, developing a robust QSAR model for 4-Oxazolemethanol, 2-(butylamino)- is not feasible. However, if a dataset of oxazole derivatives with measured biological activity were available, a QSAR study would proceed as follows:

Data Collection: A dataset of molecules with a common structural scaffold (e.g., 2-aminooxazoles) and their corresponding biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices.

3D descriptors: Molecular shape and volume descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability.

A successful QSAR model could then be used to predict the activity of new, unsynthesized oxazole derivatives, thereby guiding further chemical synthesis and optimization.

Application of Machine Learning Models for Reactivity Prediction

Machine learning (ML) models are increasingly being used to predict chemical reactivity, offering a faster alternative to computationally expensive quantum mechanical calculations. For 4-Oxazolemethanol, 2-(butylamino)-, an ML model could be trained to predict its reactivity in various chemical transformations.

The general workflow would involve:

Dataset Curation: A large dataset of chemical reactions, including reactants, products, and reaction conditions, would be required. This dataset would ideally contain reactions involving similar functional groups to those present in the target molecule.

Molecular Representation: The molecules in the dataset would be converted into machine-readable formats, such as molecular fingerprints or graph-based representations.

Model Training: A machine learning model, such as a neural network or a random forest, would be trained on the curated dataset to learn the underlying patterns of chemical reactivity.

Reactivity Prediction: Once trained, the model could be used to predict the likely outcome of a reaction involving 4-Oxazolemethanol, 2-(butylamino)- under specific conditions. It could also predict potential side products or the most reactive sites within the molecule.

While powerful, the accuracy of these predictions is highly dependent on the quality and diversity of the training data. Without specific experimental or high-fidelity computational data for this compound or closely related analogs, any application of these models would be purely speculative.

In Vitro Biological Activity Assessment of 4 Oxazolemethanol, 2 Butylamino

Enzyme Inhibition Studies

Assessment of Inhibitory Potential against Relevant Enzyme Targets

No data is available on the assessment of the inhibitory potential of 4-Oxazolemethanol (B123630), 2-(butylamino)- against any enzyme targets.

Mechanistic Insights into Enzyme-Inhibitor Interactions

There is no information regarding the mechanistic insights into the potential interactions between 4-Oxazolemethanol, 2-(butylamino)- and enzymes such as DNA gyrase, tubulin, proteases, or carbonic anhydrase.

Receptor Binding Assays

Methodologies for Ligand-Receptor Affinity Determination

No studies have been published that utilize methodologies such as competitive and saturation binding assays to determine the ligand-receptor affinity of 4-Oxazolemethanol, 2-(butylamino)-.

Specificity and Selectivity Profiling against Receptor Panels

There is no available data on the specificity and selectivity profile of 4-Oxazolemethanol, 2-(butylamino)- against any receptor panels.

Cellular Mechanism of Action Investigations

No investigations into the cellular mechanism of action for 4-Oxazolemethanol, 2-(butylamino)- beyond initial binding or inhibition have been reported in the scientific literature.

Elucidation of Specific Cellular Pathways and Downstream Effects

There is no available research detailing the specific cellular pathways modulated by 4-Oxazolemethanol, 2-(butylamino)-, or its downstream effects on cellular processes. Studies on structurally related compounds, such as 2-substituted benzoxazoles, have indicated potential antimicrobial activity through the inhibition of DNA gyrase, but it is not possible to extrapolate these findings to the specific molecule without direct experimental evidence. nih.gov

Identification of Intracellular Targets and Interaction Dynamics

Currently, there are no published studies that have identified the intracellular targets of 4-Oxazolemethanol, 2-(butylamino)-. The interaction dynamics of this compound with any biological molecules remain uncharacterized.

Structure Activity Relationship Sar Analysis of 4 Oxazolemethanol, 2 Butylamino and Its Analogues

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 2-aminooxazole derivatives is significantly influenced by the nature and position of substituents on the oxazole (B20620) ring. The core 2-aminooxazole scaffold serves as a crucial pharmacophore, with the amino group at the C2 position and the hydroxymethyl group at the C4 position of the oxazole ring being key features for interaction with biological targets.

Systematic modifications of this core structure have revealed several determinants for activity. For instance, in a series of 2-amino-4-(p-substituted phenyl)-oxazoles, the nature of the substituent on the phenyl ring at the C4 position plays a critical role in modulating antiprotozoal activity. researchgate.net The introduction of a benzoyloxy group at the para position of the phenyl ring led to a compound with significant activity against Giardia lamblia. researchgate.net

Furthermore, the substitution pattern on the oxazole ring itself is a major determinant of activity and selectivity. Studies on antitubercular 2-aminothiazolyl isoxazoles, a related heterocyclic system, have shown that constraining the 2-aminothiazole (B372263) moiety within a larger benzothiazole (B30560) structure resulted in a complete loss of activity. This suggests that the size and planarity of the heterocyclic system are critical for binding to the biological target. nih.gov In another study, methylation at either the C4 or C5 position of an oxazole ring improved activity against Mycobacterium tuberculosis. biorxiv.org

The nature of the substituent at the C2 amino group also plays a pivotal role. While the parent compound in this article features a butylamino group, variations in this alkyl or aryl substituent can dramatically alter potency and selectivity, a common strategy in medicinal chemistry to optimize ligand-target interactions.

Compound Analogue Key Structural Feature Impact on Biological Activity Reference
2-amino-4-(p-benzoyloxyphenyl)-oxazoleBenzoyloxy group at para-position of C4-phenyl ringHigh activity against Giardia lamblia researchgate.net
Benzothiazole-constrained 2-aminothiazolyl isoxazolesFused benzothiazole ring systemInactive nih.gov
4- or 5-methylated oxazole derivativesMethyl group on the oxazole ringImproved activity against M. tuberculosis biorxiv.org

Stereochemical Considerations in Activity Modulation (e.g., Stereochemical SAR, S-SAR)

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in the biological activity of many compounds, as biomolecules like proteins and nucleic acids are themselves chiral. For analogues of 4-Oxazolemethanol (B123630), 2-(butylamino)-, stereochemical considerations can significantly impact their interaction with biological targets.

In a study involving the selective epimerization of a cyclic depsiheptapeptide, an intermediate 2-aminooxazole derivative was formed. The subsequent reopening of the oxazole ring resulted in an inversion of stereochemistry at an adjacent amino acid, highlighting how the formation and cleavage of the oxazole ring can influence the stereochemical outcome. sciforum.net The resulting diastereomer adopted a different conformation, which could lead to altered biological activity. sciforum.net

Furthermore, in the development of 2,4-oxazolidinedione (B1205460) derivatives as antidiabetic agents, the two enantiomers of a lead compound were synthesized and evaluated. The (R)-(+)-enantiomer exhibited significantly more potent glucose-lowering activity than the (S)-(-)-enantiomer, demonstrating a clear stereochemical preference for the biological target. acs.org This underscores the importance of evaluating individual stereoisomers in drug development, as one enantiomer may be more active, less toxic, or have a different pharmacological profile than the other. The homochirality of biological molecules is fundamental to molecular recognition and biological function. ucl.ac.uk

Compound/Analogue Class Stereochemical Feature Impact on Activity/Conformation Reference
Cyclic depsiheptapeptide intermediateFormation of a peptide-bridged 2-aminooxazoleInversion of stereochemistry at an adjacent amino acid upon ring opening sciforum.net
5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione(R)-(+) vs (S)-(-) enantiomers(R)-(+)-enantiomer showed more potent antidiabetic activity acs.org

Impact of Substituent Effects (e.g., electron-donating/withdrawing groups) on Biological Response

The electronic properties of substituents on the oxazole ring and its appended groups can have a profound effect on the biological response of 4-Oxazolemethanol, 2-(butylamino)- analogues. The introduction of electron-donating or electron-withdrawing groups can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which influence its interaction with biological targets.

In a series of 2-methyl-4,5-disubstituted oxazoles designed as antitubulin agents, the introduction of a fluorine atom (an electron-withdrawing group) at the meta-position of a phenyl ring at C5 increased antiproliferative potency. nih.gov Similarly, maintaining a methoxy (B1213986) or ethoxy group (electron-donating groups) at the para-position was found to be favorable for bioactivity. nih.gov However, the addition of a chlorine atom (electron-withdrawing) to a p-ethoxyphenyl ring had variable effects, decreasing activity against some cell lines while increasing it against others. nih.gov

In the context of antitubercular agents, adding a chloro substituent to the 4-position of a benzothiazole core (a related heterocyclic system) increased activity against a specific bacterial strain and reduced cytotoxicity. biorxiv.org Conversely, replacing a 6-methoxyl group on a 2-aminobenzothiazole (B30445) nucleus with a chlorine atom significantly reduced inhibitory potency in another study. nih.gov

Analogue Series Substituent and Position Electronic Nature Effect on Biological Activity Reference
2-methyl-4,5-disubstituted oxazolesm-fluoro on C5-phenyl ringElectron-withdrawingIncreased antiproliferative potency nih.gov
2-methyl-4,5-disubstituted oxazolesp-methoxy or p-ethoxy on C5-phenyl ringElectron-donatingFavorable for bioactivity nih.gov
Antitubercular benzothiazolesChloro at position 4Electron-withdrawingIncreased activity and reduced cytotoxicity biorxiv.org
Anticancer 2-aminobenzothiazolesChloro replacing 6-methoxylElectron-withdrawingSubstantially reduced inhibitory potency nih.gov

Principles of Rational Design for Modulating Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the SAR of lead compounds. For analogues of 4-Oxazolemethanol, 2-(butylamino)-, several principles of rational design can be applied to modulate potency and selectivity.

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. diva-portal.org By identifying specific pockets and residues in the binding site, modifications can be made to the ligand to enhance its affinity and selectivity. For example, in the design of selective phosphodiesterase 8A inhibitors, targeting a specific tyrosine residue led to a highly potent and selective compound. bohrium.com

Another key principle is isosteric replacement, where a functional group is replaced by another group with similar physical and chemical properties. This can be used to improve pharmacokinetic properties or to probe the importance of a particular group for activity. For instance, replacing a metabolically labile ester group with a more stable arylamide in a series of antitubercular compounds led to improved metabolic stability while maintaining good activity. nih.gov The 2-aminobenzothiazole core can act as a bioisostere for other nitrogen- or oxygen-containing heterocycles like 2-aminothiazole and 2-aminobenzimidazole. nih.gov

Furthermore, the generation and analysis of analogue libraries with diverse substituents can help to build a comprehensive SAR model. This information can then be used to guide the design of new compounds with optimized properties. The systematic exploration of substituents on the phenyl ring of 2-amino-4-phenyloxazole derivatives is an example of this approach to identify more active compounds. researchgate.net

Design Principle Application Example Outcome Reference
Structure-Based DesignTargeting a specific tyrosine residue in phosphodiesterase 8ADevelopment of a highly potent and selective inhibitor bohrium.com
Isosteric ReplacementReplacing an ester with an arylamide in antitubercular compoundsImproved metabolic stability with retained activity nih.gov
Analogue Library SynthesisSystematic variation of substituents on a 2-amino-4-phenyloxazole coreIdentification of compounds with enhanced antiprotozoal activity researchgate.net

Preclinical Pharmacokinetic and Metabolism Research of 4 Oxazolemethanol, 2 Butylamino

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The preclinical evaluation of a new chemical entity's absorption, distribution, metabolism, and excretion (ADME) properties is a critical component of drug discovery and development. These in vitro studies provide early insights into the potential in vivo behavior of a compound, helping to identify promising candidates and flag potential liabilities long before clinical trials. While specific experimental data for 4-Oxazolemethanol (B123630), 2-(butylamino)- is not publicly available, this section outlines the standard in vitro methodologies that would be employed to characterize its ADME profile.

Permeability Assessment Using In Vitro Models (e.g., Caco-2 cell monolayer)

To predict the oral absorption of a drug, its ability to permeate the intestinal epithelium must be assessed. The Caco-2 cell monolayer assay is a widely accepted in vitro model for this purpose. nih.govnih.gov Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters. nih.gov

In a typical permeability assay, Caco-2 cells are cultured on a semi-permeable membrane in a transwell system, separating an apical (representing the intestinal lumen) and a basolateral (representing the blood) compartment. mdpi.com The test compound, such as 4-Oxazolemethanol, 2-(butylamino)-, would be added to the apical side, and its appearance in the basolateral compartment would be monitored over time. The apparent permeability coefficient (Papp) is then calculated.

A high Papp value suggests good passive diffusion across the intestinal barrier and a higher likelihood of good oral absorption. Conversely, a low Papp value may indicate poor absorption. nih.gov The assay can also be performed in the reverse direction (basolateral to apical) to investigate the potential for active efflux, where the compound is transported back into the intestinal lumen by efflux transporters like P-glycoprotein. researchgate.net

Table 1: Illustrative Caco-2 Permeability Data

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Predicted Human Absorption
4-Oxazolemethanol, 2-(butylamino)- (Hypothetical) 5.05.51.1Moderate to High
Propranolol (High Permeability Control) 25.027.51.1High
Atenolol (Low Permeability Control) 0.50.61.2Low
This table presents hypothetical data for illustrative purposes only.

Hepatic Metabolism Studies and Cytochrome P450 Enzyme Involvement (e.g., using liver microsomes)

The liver is the primary site of drug metabolism. In vitro studies using liver microsomes are essential for predicting a compound's metabolic stability and identifying the enzymes responsible for its clearance. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov

To assess the metabolic stability of 4-Oxazolemethanol, 2-(butylamino)-, it would be incubated with liver microsomes from preclinical species (e.g., rat, dog) and humans, along with necessary cofactors like NADPH. The disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its hepatic extraction ratio and in vivo half-life.

To identify the specific CYP enzymes involved in its metabolism, reaction phenotyping studies are conducted. This can involve using a panel of recombinant human CYP enzymes or selective chemical inhibitors of specific CYP isoforms. nih.gov Understanding which CYPs metabolize the compound is crucial for predicting potential drug-drug interactions.

Table 2: Illustrative Metabolic Stability Data in Liver Microsomes

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
Human (Hypothetical) 3540
Rat (Hypothetical) 5028
Dog (Hypothetical) 2070
This table presents hypothetical data for illustrative purposes only.

Determination of Plasma Protein Binding

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin for acidic and neutral drugs, and alpha-1-acid glycoprotein (B1211001) for basic drugs. ddg-pharmfac.net Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues and be cleared from the body. ddg-pharmfac.netbioivt.com Therefore, determining the extent of plasma protein binding (PPB) is a critical component of ADME characterization. mdpi.comnih.gov

The most common method for determining PPB is equilibrium dialysis. bioivt.com In this technique, a semi-permeable membrane separates a plasma-containing compartment with the test compound from a buffer compartment. At equilibrium, the concentration of the free drug will be the same on both sides, allowing for the calculation of the bound and unbound fractions.

High plasma protein binding can affect a drug's pharmacokinetic and pharmacodynamic properties, influencing its distribution volume and clearance. nih.gov

Table 3: Illustrative Plasma Protein Binding Data

SpeciesPlasma Protein Binding (%)Unbound Fraction (fu)
Human (Hypothetical) 95.00.05
Rat (Hypothetical) 92.50.075
Dog (Hypothetical) 96.20.038
This table presents hypothetical data for illustrative purposes only.

Identification and Characterization of Metabolites, including Active Metabolites

Metabolism can significantly alter a drug's structure, leading to the formation of various metabolites. These metabolites can be inactive, active (contributing to the drug's therapeutic effect), or even toxic. Therefore, identifying and characterizing the major metabolites of a new chemical entity is a crucial step in preclinical development. nih.gov

The primary approach for metabolite identification involves incubating the parent compound, such as 4-Oxazolemethanol, 2-(butylamino)-, with in vitro systems like liver microsomes or hepatocytes. Following incubation, the samples are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). This powerful analytical technique allows for the separation of the parent compound from its metabolites and the determination of the metabolites' exact masses, which aids in elucidating their chemical structures.

If significant metabolites are identified, they are often synthesized and tested for their pharmacological activity to determine if they are active metabolites. The metabolic pathways are then mapped out to provide a comprehensive understanding of the compound's biotransformation.

Pharmacokinetic Parameter Estimation from Preclinical Models (e.g., elimination rate constant, half-life)

Data from in vitro ADME studies are used to estimate key pharmacokinetic (PK) parameters, which describe the time course of a drug's concentration in the body. These estimations help in designing in vivo preclinical studies and predicting the human pharmacokinetic profile.

The elimination rate constant (k) represents the fraction of a drug that is eliminated from the body per unit of time. It can be estimated from in vitro metabolic stability data. The half-life (t½), which is the time it takes for the drug concentration to decrease by half, is inversely related to the elimination rate constant (t½ = 0.693 / k).

These in vitro-derived parameters, along with data on permeability and plasma protein binding, are often integrated into physiologically based pharmacokinetic (PBPK) models. These computational models can simulate the ADME of a compound in different species and help in extrapolating the findings to humans, thereby guiding the design of first-in-human clinical trials.

Advanced Analytical Techniques for Characterization of 4 Oxazolemethanol, 2 Butylamino and Its Interactions

Spectroscopic Methods for Structural Elucidation of Novel Derivatives (e.g., FTIR, ¹H NMR, ¹³C NMR, UV-Vis spectroscopy)

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 4-Oxazolemethanol (B123630), 2-(butylamino)- and its derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of 4-Oxazolemethanol, 2-(butylamino)- would reveal characteristic absorption bands corresponding to its distinct structural features. For instance, the presence of an alcohol and a secondary amine would be confirmed by broad and sharp bands in the high-wavenumber region, while vibrations of the oxazole (B20620) ring would appear in the fingerprint region. researchgate.netresearchgate.net The expected vibrational frequencies are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3200-3600 (broad)
N-H (Amine)Stretching3300-3500 (sharp, medium)
C-H (Alkyl)Stretching2850-2960
C=N (Oxazole)Stretching1630-1690
C=C (Oxazole)Stretching1450-1600
C-O (Alcohol)Stretching1050-1250
C-N (Amine)Stretching1020-1220

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-Oxazolemethanol, 2-(butylamino)-, distinct signals would be expected for the protons of the butyl chain, the hydroxymethyl group, the amine, and the oxazole ring. beilstein-journals.orgrsc.org The chemical shifts are influenced by the electronic environment, with protons closer to electronegative atoms (O, N) appearing at a lower field. carlroth.com

Proton AssignmentEstimated Chemical Shift (δ, ppm)Multiplicity
-CH₃ (butyl)0.9 - 1.0Triplet (t)
-CH₂-CH₃ (butyl)1.3 - 1.5Sextet
-CH₂-CH₂-NH- (butyl)1.5 - 1.7Quintet
-CH₂-NH- (butyl)3.2 - 3.4Triplet (t)
-CH₂-OH (methanol)4.5 - 4.7Singlet (s) or Doublet (d)
-NH-Variable (2.0 - 5.0)Broad Singlet (br s)
-OHVariable (2.0 - 5.0)Broad Singlet (br s)
C5-H (oxazole)7.5 - 7.8Singlet (s)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.in Given the structure of 4-Oxazolemethanol, 2-(butylamino)-, eight distinct signals are anticipated. The chemical shifts for the oxazole ring carbons are particularly characteristic. beilstein-journals.orgchemguide.co.uk

Carbon AssignmentEstimated Chemical Shift (δ, ppm)
C2 (Oxazole, C-NH)160 - 165
C4 (Oxazole, C-CH₂OH)145 - 150
C5 (Oxazole, C-H)125 - 135
-CH₂OH (methanol)55 - 65
-CH₂-NH- (butyl)40 - 50
-CH₂-CH₂-NH- (butyl)30 - 35
-CH₂-CH₃ (butyl)19 - 25
-CH₃ (butyl)10 - 15

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The oxazole ring, being a conjugated system, is expected to exhibit absorption in the UV region, typically due to π → π* and n → π* transitions. msu.eduresearchgate.net The exact wavelength of maximum absorbance (λ_max) would be influenced by the auxochromic amino and hydroxymethyl substituents, as well as the polarity of the solvent used for the analysis. researchgate.netsigmaaldrich.com For similar heterocyclic systems, absorptions are often observed in the 200-300 nm range.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. tutorchase.com Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-Oxazolemethanol, 2-(butylamino)-, as it typically produces a prominent protonated molecular ion [M+H]⁺. nih.govnih.gov

The molecular formula of 4-Oxazolemethanol, 2-(butylamino)- is C₈H₁₄N₂O₂, with a molecular weight of 170.21 g/mol . In ESI-MS, the primary ion observed would be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 171.2.

Tandem mass spectrometry (MS/MS) experiments would involve selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps confirm the structure. Key expected fragmentation pathways include: uou.ac.inlibretexts.org

α-cleavage: This is a common fragmentation for amines and alcohols. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen in the butyl group would lead to the loss of a propyl radical (•C₃H₇), while cleavage adjacent to the methanol's oxygen could result in the loss of •CH₂OH.

Loss of neutral molecules: The loss of water (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols. libretexts.org

Ring cleavage: The oxazole ring itself can fragment, leading to characteristic product ions.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
171.2153.2H₂O (18)Dehydration from hydroxymethyl group
171.2140.2CH₂OH (31)α-cleavage at the C4 position of the ring
171.2128.2C₃H₇ (43)α-cleavage of the butyl group
171.2114.2C₄H₉ (57)Cleavage of the N-butyl bond

Analysis of the fragmentation of the related compound, Ethanol, 2-(butylamino)-, shows a characteristic base peak from α-cleavage, which supports the expected fragmentation behavior for the title compound. nist.gov

Characterization of Ligand-Target Interactions via Spectroscopic Probes

Understanding how a molecule like 4-Oxazolemethanol, 2-(butylamino)- interacts with biological targets (e.g., proteins, enzymes) is crucial for evaluating its potential biological activity. Spectroscopic techniques are highly effective for studying these non-covalent interactions.

NMR Spectroscopy: Chemical Shift Perturbation (CSP) is a widely used NMR method. Upon binding of the ligand to a target protein, changes in the chemical environment of atoms at the binding interface occur. This results in shifts in the signals of specific protons in the ¹H NMR spectra of either the ligand or the isotopically labeled protein. By monitoring these shifts, the binding site can be mapped, and the dissociation constant (K_d), a measure of binding affinity, can be determined.

UV-Vis and Fluorescence Spectroscopy: These techniques can monitor ligand binding if the process affects the chromophoric or fluorophoric properties of the ligand or the target. For example, many proteins contain tryptophan residues that are intrinsically fluorescent. If ligand binding occurs near a tryptophan residue and alters its local environment, a change in the fluorescence intensity or emission wavelength will be observed. This change can be titrated to calculate binding affinity. Similarly, a change in the UV-Vis absorption spectrum of the ligand or target upon complex formation can be used to quantify the interaction. researchgate.net

FTIR Spectroscopy: FTIR can detect conformational changes in a protein's secondary structure upon ligand binding. The amide I (C=O stretching, 1600-1700 cm⁻¹) and amide II (N-H bending, 1500-1600 cm⁻¹) bands in a protein's IR spectrum are sensitive to its secondary structure (α-helix, β-sheet). A shift in the position of these bands after the addition of 4-Oxazolemethanol, 2-(butylamino)- would indicate that binding has induced a structural change in the protein. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.